nsp13 Unwinding Inhibition vs. SSYA10-001
SARS-CoV-2-IN-19 (Compound 6g) inhibits SARS-CoV-2 nsp13 helicase-associated unwinding activity with an IC50 of 0.42 ± 0.23 μM. The comparator SSYA10-001, a well-characterized nsp13 helicase inhibitor, exhibits an IC50 of 0.046 ± 0.015 μM in the same assay system [1]. This 9.1-fold difference in potency positions SARS-CoV-2-IN-19 as a moderate-affinity chemical probe for helicase studies, whereas SSYA10-001 serves as a high-potency reference control. The quantitative divergence is critical for experimental design: SAR-CoV-2-IN-19 may be preferred when partial helicase inhibition is desired to avoid complete suppression of viral replication, enabling nuanced interrogation of nsp13 function.
| Evidence Dimension | nsp13 helicase unwinding inhibition (IC50) |
|---|---|
| Target Compound Data | 0.42 ± 0.23 μM |
| Comparator Or Baseline | SSYA10-001: 0.046 ± 0.015 μM |
| Quantified Difference | 9.1-fold lower potency |
| Conditions | FRET-based helicase unwinding assay |
Why This Matters
Scientists selecting a helicase inhibitor for dose-response studies must account for this 9.1-fold potency difference, as using SARS-CoV-2-IN-19 in protocols optimized for SSYA10-001 would result in suboptimal target engagement.
- [1] Deodato D, Asquith CRM, et al. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Med Chem Lett. 2022;13(5):855–864. Table 3. View Source
